3-Butynyl 2-bromoisobutyrate 3-Butynyl 2-bromoisobutyrate
Brand Name: Vulcanchem
CAS No.: 1264291-66-8
VCID: VC16181476
InChI: InChI=1S/C8H11BrO2/c1-4-5-6-11-7(10)8(2,3)9/h1H,5-6H2,2-3H3
SMILES:
Molecular Formula: C8H11BrO2
Molecular Weight: 219.08 g/mol

3-Butynyl 2-bromoisobutyrate

CAS No.: 1264291-66-8

Cat. No.: VC16181476

Molecular Formula: C8H11BrO2

Molecular Weight: 219.08 g/mol

* For research use only. Not for human or veterinary use.

3-Butynyl 2-bromoisobutyrate - 1264291-66-8

Specification

CAS No. 1264291-66-8
Molecular Formula C8H11BrO2
Molecular Weight 219.08 g/mol
IUPAC Name but-3-ynyl 2-bromo-2-methylpropanoate
Standard InChI InChI=1S/C8H11BrO2/c1-4-5-6-11-7(10)8(2,3)9/h1H,5-6H2,2-3H3
Standard InChI Key MOHWQOXHTWRDGD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)OCCC#C)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-Butynyl 2-bromoisobutyrate belongs to the class of brominated esters, characterized by the formula C₈H₁₁BrO₂. Its structure features a 2-bromoisobutyrate group linked to a 3-butynyl moiety, as depicted in the SMILES notation CC(C)(Br)C(=O)OCCC#C . The alkyne (-C≡C) terminus provides a reactive handle for click chemistry, while the bromine atom at the α-position facilitates radical initiation.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight219.08 g/mol
Density (25°C)1.295 g/mL
Refractive Index (n²⁰/D)1.470
Flash Point98°C
Storage Temperature2–8°C

The InChIKey MOHWQOXHTWRDGD-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical configuration, ensuring precise reproducibility in synthetic workflows .

Synthesis and Industrial Production

Quality Control

Commercial batches exhibit a purity of ≥97% (GC), with stringent quality assurance protocols to eliminate residual solvents or unreacted precursors . Advanced analytical techniques, including nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), validate structural integrity and compositional homogeneity.

Applications in Polymer Science

Atom Transfer Radical Polymerization (ATRP)

3-Butynyl 2-bromoisobutyrate serves as a clickable ATRP initiator, enabling the grafting of polymer brushes onto functionalized surfaces. In a landmark study, van Ravensteijn and Kegel (2016) demonstrated its utility in synthesizing patchy colloidal particles . The protocol involves:

  • Azide Functionalization: Chlorine groups on polystyrene particles are converted to azides using sodium azide.

  • Click Chemistry: The alkyne group of 3-butynyl 2-bromoisobutyrate reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), anchoring the initiator to the particle surface.

  • Surface-Initiated ATRP: The bromine atom initiates polymerization of N-isopropylacrylamide (NIPAM), yielding thermoresponsive poly(NIPAM) brushes with precise chain-length control .

This method achieves site-specific polymer grafting, critical for developing smart coatings and drug delivery systems.

Coupling Reactions in Organic Synthesis

The alkyne functionality permits conjugation with azide-bearing molecules, facilitating the synthesis of hybrid materials. For instance, the compound has been employed to functionalize carbon nanotubes and graphene oxide, enhancing their dispersibility in polymeric matrices .

ParameterSpecificationSource
WGK Germany Rating3 (Severe water hazard)
Recommended PPEGloves, goggles, lab coat
Disposal MethodsIncineration or neutralization

Recent Advances and Future Directions

Innovations in Material Science

Recent studies exploit 3-butynyl 2-bromoisobutyrate’s dual functionality to create stimuli-responsive hydrogels and self-healing polymers. For example, ATRP-initiated poly(acrylic acid) brushes exhibit pH-dependent swelling behavior, enabling applications in biosensing and microfluidics .

Sustainability Challenges

Despite its utility, the compound’s environmental persistence (WGK 3) necessitates greener alternatives. Researchers are exploring biodegradable initiators and solvent-free ATRP systems to mitigate ecological impact.

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